molecular formula C7H7BrFNO B6184811 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol CAS No. 2624139-04-2

2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol

Cat. No.: B6184811
CAS No.: 2624139-04-2
M. Wt: 220.04 g/mol
InChI Key: NOJGDQQJWURRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluoropyridin-4-yl)ethan-1-ol (CAS 1773563-34-0) is a high-value pyridine derivative with the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . This compound serves as a versatile organic building block in medicinal chemistry and drug discovery. The molecule features both a bromo and a fluoro substituent on the pyridine ring, which act as orthogonal reactive sites for sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The ethanol side chain at the 4-position offers a handle for further functionalization, allowing researchers to incorporate this fragment into more complex molecular architectures. Its primary research value lies in the synthesis of potential Active Pharmaceutical Ingredients (APIs) and other biologically active compounds. As a key intermediate, it is particularly useful for exploring structure-activity relationships in the development of new therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions are recommended to maintain stability, and handling should be conducted by qualified personnel in a controlled laboratory environment. Specifications: - CAS Number: 1773563-34-0 - Molecular Formula: C₇H₇BrFNO - Molecular Weight: 220.04 - SMILES: C1=C(C(=CN=C1F)Br)CCO

Properties

CAS No.

2624139-04-2

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-(5-bromo-2-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2

InChI Key

NOJGDQQJWURRTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Br)CCO

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 5 Bromo 2 Fluoropyridin 4 Yl Ethan 1 Ol

Retrosynthetic Analysis of the 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol Framework

A retrosynthetic analysis of the target molecule reveals key disconnections that form the basis of a logical synthetic plan. The primary focus is on the formation of the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) moiety, as well as the selective placement of the bromo and fluoro substituents.

Strategic Disconnections Involving C-C Bond Formations to the Ethanol Moiety

The most logical retrosynthetic disconnection breaks the C-C bond between the pyridine ring at the C-4 position and the ethanol side chain. This leads to a 5-bromo-2-fluoropyridine-4-carbaldehyde or a related carbonyl derivative and a suitable one-carbon nucleophile, such as a methyl Grignard reagent or a Wittig reagent. Alternatively, a two-carbon synthon, like acetaldehyde (B116499) or a protected equivalent, could be added to a metalated 4-position of the pyridine ring. A patent describes a method for producing pyridine ethanol derivatives by reacting a pyridine derivative with an aldehyde in the presence of a base, which increases the nucleophilicity of the pyridine derivative. google.com

Consideration of Halogen Reactivity for Selective Functionalization

The differential reactivity of the halogen substituents on the pyridine ring is a critical consideration. The 2-fluoro substituent is susceptible to nucleophilic aromatic substitution (SNAr), while the 5-bromo group is more amenable to metal-halogen exchange or cross-coupling reactions. ossila.com This differential reactivity dictates the order of synthetic steps. It is generally advantageous to introduce the ethanol side chain prior to any late-stage functionalization that might displace the fluorine atom, unless the desired reaction specifically targets the 2-position.

Precursor Synthesis of 5-Bromo-2-fluoropyridine (B45044) Derivatives

The synthesis of the key precursor, 5-bromo-2-fluoropyridine, is a crucial step that requires precise control over halogenation and functionalization of the pyridine ring.

Methods for Selective Halogenation and Fluorination of Pyridine Systems

The selective introduction of halogen and fluorine atoms onto a pyridine ring can be achieved through various methods. Direct C-H fluorination of pyridines can be accomplished using reagents like silver(II) fluoride (B91410) (AgF₂), which shows high selectivity for the position adjacent to the nitrogen atom. researchgate.netnih.gov This method is advantageous for its mild reaction conditions. nih.gov Halogenation at the 4-position of pyridines can be achieved through metalation-trapping sequences or by converting the pyridine to an N-oxide, followed by nitration and subsequent halogenation. nih.gov Specifically, 5-bromo-2-fluoropyridine can be synthesized from 2-aminopyridine (B139424) through a sequence involving nitration, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net Another approach involves the diazotization of 2-bromopyridin-4-amine in the presence of aqueous HBF₄ to yield 2-bromo-4-fluoropyridine. chemicalbook.com

Reagent/MethodPosition of FunctionalizationReference
Silver(II) Fluoride (AgF₂)C-2 (ortho to nitrogen) researchgate.netnih.gov
Metalation-trappingC-4 nih.gov
N-oxide formation, nitration, halogenationC-4 nih.gov
Diazotization of aminopyridinesVaries based on starting material researchgate.netchemicalbook.com

Development of Ortho-Lithiation and Directed Metalation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridine rings. In the context of 5-bromo-2-fluoropyridine, the fluorine atom can act as a directing group for lithiation at the C-3 position. However, the presence of the bromine atom introduces the possibility of lithium-halogen exchange. Studies have shown that with certain lithiating agents like t-BuLi, clean lithiation can be achieved at the C-4 position of 3-bromopyridines, demonstrating the complexity and substrate-dependence of these reactions. researchgate.net The choice of the lithiating agent and reaction conditions is therefore critical to control the site of metalation and subsequent functionalization. researchgate.netreddit.com

Introduction of the Ethan-1-ol Side Chain

With a suitably functionalized 5-bromo-2-fluoropyridine precursor in hand, the final key step is the introduction of the ethan-1-ol side chain at the C-4 position.

A common and effective method involves the reaction of a 4-lithiated or 4-magnesiated 5-bromo-2-fluoropyridine with acetaldehyde. The organometallic pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form the desired secondary alcohol after an aqueous workup.

Alternatively, if the precursor is a 5-bromo-2-fluoropyridine-4-carbaldehyde, the ethanol side chain can be introduced through the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This reaction proceeds via nucleophilic addition to the aldehyde to form the secondary alcohol upon workup.

Another approach involves the reduction of a corresponding ketone, 1-(5-bromo-2-fluoropyridin-4-yl)ethan-1-one. This ketone can be synthesized by reacting 5-bromo-3-fluoropyridine-2-carbonitrile (B1521856) with methylmagnesium chloride. chemicalbook.com The subsequent reduction of the ketone to the alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

Finally, the elimination of alcohols to form alkenes can be achieved using phosphorus oxychloride (POCl₃) and pyridine, which converts the hydroxyl group into a good leaving group. masterorganicchemistry.comechemi.com This reaction, however, leads to an alkene rather than the desired alcohol.

PrecursorReagent(s)Product
4-Metalo-5-bromo-2-fluoropyridineAcetaldehydeThis compound
5-Bromo-2-fluoropyridine-4-carbaldehydeCH₃MgBr or CH₃LiThis compound
1-(5-bromo-2-fluoropyridin-4-yl)ethan-1-oneNaBH₄This compound

Carbonyl Addition Reactions to Pyridine Carboxaldehydes

A primary and straightforward approach to synthesizing pyridyl alcohols is through the nucleophilic addition to a corresponding pyridine carboxaldehyde. In the context of this compound, this would involve the reaction of a suitable one-carbon nucleophile with 5-bromo-2-fluoropyridine-4-carbaldehyde.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, typically with a mild acid, to protonate the resulting alkoxide and yield the desired alcohol. Common nucleophiles for this transformation include organometallic reagents or cyanide followed by reduction. The synthesis of the precursor, 5-bromo-2-fluoropyridine-4-carbaldehyde, can be accomplished from 2,5-dibromopyridine (B19318) through a Grignard reaction followed by formylation with DMF. google.com

Grignard Reagent or Organolithium Addition to Pyridine-4-Carbaldehydes

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used in the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comsigmaaldrich.com Their addition to pyridine-4-carbaldehydes provides a direct route to secondary pyridyl alcohols. masterorganicchemistry.com

Grignard Reagents: The reaction of a methylmagnesium halide (e.g., CH₃MgBr) with 5-bromo-2-fluoropyridine-4-carbaldehyde would lead to the formation of the desired this compound after an aqueous workup. masterorganicchemistry.commasterorganicchemistry.com Grignard reagents are known for their high reactivity and ability to add to a wide range of carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Organolithium Reagents: Similarly, organolithium reagents like methyllithium can be employed. wikipedia.orgsigmaaldrich.com These reagents are generally more reactive and less basic than their Grignard counterparts, which can be advantageous in certain cases to avoid side reactions. wikipedia.org The addition of an organolithium reagent to an aldehyde is a common method for producing alcohols. wikipedia.org

The general scheme for this approach is as follows:

Formation of the organometallic reagent (if not commercially available). masterorganicchemistry.com

Addition of the organometallic reagent to 5-bromo-2-fluoropyridine-4-carbaldehyde in an appropriate solvent.

Quenching of the reaction with a proton source (e.g., water or dilute acid) to yield the final alcohol.

Homologation Reactions Leading to the Ethylene (B1197577) Bridge (e.g., Wittig, Horner-Wadsworth-Emmons, followed by reduction)

Homologation reactions provide an alternative strategy to construct the ethylene bridge of the target molecule. researchgate.net These methods typically involve the reaction of a pyridine-4-carbaldehyde with a reagent that adds a one-carbon unit, which is then further transformed into the desired ethanol side chain.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com In this case, 5-bromo-2-fluoropyridine-4-carbaldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield 5-bromo-2-fluoro-4-vinylpyridine. Subsequent reduction of the double bond, for instance through catalytic hydrogenation, would afford the target alcohol. The Wittig reaction is a versatile and widely used method for alkene synthesis. masterorganicchemistry.comnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com It often offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic carbanions and the formation of water-soluble phosphate (B84403) byproducts that are easily removed. wikipedia.org The reaction of 5-bromo-2-fluoropyridine-4-carbaldehyde with a phosphonate ylide like the one derived from trimethyl phosphonoacetate, followed by reduction, would also lead to the desired product. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

The general sequence for these homologation approaches is:

Olefination of 5-bromo-2-fluoropyridine-4-carbaldehyde using a Wittig or HWE reagent to form an alkene.

Reduction of the resulting alkene to a saturated ethanol side chain.

Stereochemical Control in the Synthesis of Pyridyl Alcohols

The synthesis of pyridyl alcohols often presents opportunities for stereochemical control, particularly when a chiral center is generated. This is crucial in the synthesis of pharmaceuticals and other bioactive molecules where a specific enantiomer is required. nih.gov

Asymmetric Synthesis Approaches for Chiral Pyridyl Alcohols

Achieving enantioselectivity in the synthesis of chiral pyridyl alcohols can be accomplished through several strategies. researchgate.net

Asymmetric Reduction of Ketones: A common method involves the asymmetric reduction of a prochiral ketone precursor. For instance, the reduction of 1-(5-bromo-2-fluoropyridin-4-yl)ethan-1-one using a chiral reducing agent or a catalyst can yield an enantiomerically enriched alcohol. Biocatalytic reductions using enzymes are also a powerful tool for this transformation, often providing high enantiomeric excess (e.e.) under mild conditions. nih.govnih.gov

Chiral Catalysts in Carbonyl Additions: The use of chiral ligands in conjunction with organometallic reagents can induce asymmetry in the addition to aldehydes. For example, a chiral copper(I) complex has been used to catalyze the enantioselective addition of Grignard reagents to pyridinium (B92312) ions. nih.gov

Kinetic Resolution: Racemic pyridyl alcohols can be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. acs.orgacs.org Lipase-catalyzed enantioselective acetylation is a well-established method for the kinetic resolution of pyridyl alcohols. acs.org

Diastereoselective Synthetic Pathways

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. mdpi.com

In the context of substituted pyridyl alcohols, if a chiral auxiliary is attached to the pyridine ring or the reacting partner, it can influence the stereochemical outcome of subsequent reactions. For example, the reaction of a Grignard reagent with a pyridine-2-carbaldehyde derived from (-)-menthol resulted in a mixture of diastereomeric alcohols. rsc.org The inherent stereochemistry of the starting material can direct the approach of the nucleophile, leading to a preferential formation of one diastereomer. The regioselective ring-opening of chiral aziridines with a pyridine substituent has also been shown to proceed with high diastereoselectivity. mdpi.com

Comparative Analysis of Synthetic Efficiency and Yields Across Different Routes

The efficiency and yield of a synthetic route are critical factors in its practical application. A comparison of the different methodologies for preparing pyridyl alcohols reveals a range of outcomes.

Synthetic RouteTypical YieldsAdvantagesDisadvantages
Carbonyl Addition (Grignard/Organolithium) Generally good to highDirect, one-step C-C bond formation. masterorganicchemistry.commasterorganicchemistry.comRequires anhydrous conditions; organometallic reagents are highly reactive. wikipedia.orgsigmaaldrich.com
Homologation (Wittig/HWE) then Reduction Moderate to good over two stepsWittig is very general; HWE offers good stereocontrol and easier workup. masterorganicchemistry.comwikipedia.orgTwo-step process; may require specific conditions for high stereoselectivity. organic-chemistry.orgwikipedia.org
Asymmetric Reduction of Ketones Variable, can be high with good e.e.Can produce enantiomerically pure alcohols. nih.govnih.govMay require screening of catalysts/enzymes; ketone precursor needed.
Kinetic Resolution Maximum theoretical yield of 50% for one enantiomerCan provide access to highly enantiopure materials. acs.orgacs.orgInherently loses at least half of the material.

For instance, a patent describing the synthesis of pyridine ethanol derivatives via the reaction of methylpyridines with aldehydes reports yields ranging from 82% to 94% with high selectivity. google.com In contrast, the synthesis of chiral aziridines from β-amino alcohols, a multi-step process, reports yields between 45% and 82%. mdpi.com The Wittig reaction, while versatile, can sometimes result in mixtures of E/Z isomers, and the yields can be moderate. sciepub.com One-pot Wittig reactions have been developed to improve efficiency. researchgate.net The choice of the most efficient route will ultimately depend on the specific requirements of the synthesis, including scale, cost of reagents, and the desired purity of the final product.

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Fluoropyridin 4 Yl Ethan 1 Ol

Selective Functionalization via Halogen Reactivity

The strategic placement of two different halogens on the pyridine (B92270) ring is key to the selective reactivity of 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol. The fluorine atom at the C2-position is activated towards nucleophilic aromatic substitution (SNAr) due to its position ortho to the ring nitrogen. Conversely, the bromine atom at the C5-position is generally more susceptible to oxidative addition with transition metals, making it the preferred site for various cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of new functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. In this process, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. In this compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the ring and making the carbon atoms electrophilic. The reaction is favored at positions ortho and para to the activating group because the negative charge of the intermediate can be delocalized onto the heteroatom.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing (inductive) effect of the fluorine atom, making the attached carbon more electrophilic. Consequently, the C2-fluoro group in the target molecule is the primary site for nucleophilic displacement.

The activated C2-position of this compound is expected to react with a variety of nucleophiles. Although specific examples for this exact substrate are not detailed in readily available literature, the reactivity pattern is well-established for analogous 2-fluoropyridines.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can displace the fluoride (B91410) to form the corresponding ethers and pyridin-2-ones, respectively. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions, leading to the formation of 2-aminopyridine (B139424) derivatives. These reactions are crucial in the synthesis of many biologically active compounds.

Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to introduce thioether moieties onto the pyridine ring, yielding 2-thiopyridine derivatives.

The table below illustrates the expected products from the SNAr reaction of this compound with representative nucleophiles based on established principles.

Nucleophile (Nu-H)ReagentExpected Product
Methanol (CH₃OH)CH₃ONa2-(5-bromo-2-methoxypyridin-4-yl)ethan-1-ol
Aniline (C₆H₅NH₂)K₂CO₃2-(5-bromo-2-(phenylamino)pyridin-4-yl)ethan-1-ol
Ethanethiol (C₂H₅SH)NaH2-(5-bromo-2-(ethylthio)pyridin-4-yl)ethan-1-ol

The conditions under which SNAr reactions are performed can significantly impact their outcome, including yield and selectivity. Key parameters include the solvent, temperature, and the nature of the base used.

Solvent: Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and 1,4-dioxane (B91453) are commonly used as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively free and reactive. In recent years, greener alternatives, such as using water with surfactants like hydroxypropyl methylcellulose (B11928114) (HPMC), have been developed to facilitate SNAr reactions under milder conditions.

Temperature: SNAr reactions often require elevated temperatures (e.g., 80–130 °C) to proceed at a practical rate. However, the high reactivity of the fluoro group in activated systems can sometimes allow for reactions at or near room temperature.

Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the acid (HF) formed during the reaction. The choice of base (e.g., K₂CO₃, NaH, NEt₃) can influence the reaction rate and substrate compatibility.

Careful optimization of these conditions is necessary to achieve selective substitution at the C2-position without promoting side reactions, such as the elimination of the ethan-1-ol side chain or unwanted reactions at the bromo-position.

Cross-Coupling Reactions at the Bromo-Position

The bromine atom at the C5-position of this compound is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity arises because the C-Br bond is more reactive towards oxidative addition to Pd(0) catalysts than the C-F bond. This differential reactivity allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and high functional group tolerance. For the target molecule, a Suzuki-Miyaura reaction would selectively occur at the C-Br bond.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

A typical Suzuki-Miyaura reaction on this compound would involve the following components:

Reactant TypeExampleRole
SubstrateThis compoundAryl bromide source
Coupling PartnerPhenylboronic acidSource of the new carbon fragment
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Facilitates the reaction cycle
BaseNa₂CO₃, K₂CO₃, or Cs₂CO₃Activates the organoboron species
SolventToluene, Dioxane, or DMF/WaterSolubilizes reactants

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and applicability, particularly in the synthesis of pharmaceuticals.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, formation of a palladium-amido intermediate, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine (B1218219) ligand is critical for the efficiency of the reaction.

For this compound, a Buchwald-Hartwig reaction would enable the introduction of a wide range of primary or secondary amines at the C5-position, leaving the C2-fluoro and the hydroxyl group intact.

A representative Buchwald-Hartwig reaction would involve:

Reactant TypeExampleRole
SubstrateThis compoundAryl bromide source
Coupling PartnerMorpholineAmine nucleophile
Catalyst/PrecatalystPd₂(dba)₃ / XantphosCatalytic system
BaseNaOt-Bu or Cs₂CO₃Activates the amine and facilitates catalyst turnover
SolventToluene or DioxaneAnhydrous, inert solvent
Sonogashira Coupling and Other Palladium/Copper-Catalyzed Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. mdpi.comorganic-chemistry.orgnih.gov For this compound, the bromine atom at the C-5 position of the pyridine ring would be the expected site for this reaction. The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.govnobelprize.orgnih.gov

In a typical Sonogashira reaction involving a bromo-substituted pyridine, the palladium(0) catalyst would oxidatively add to the C-Br bond. Subsequent reaction with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) via transmetalation would form a diorganopalladium(II) intermediate. This intermediate would then undergo reductive elimination to yield the alkynylated pyridine product and regenerate the palladium(0) catalyst. nih.gov

Research on structurally similar compounds, such as 6-bromo-3-fluoro-2-cyanopyridine, has shown that Sonogashira couplings can proceed, although sometimes with challenges like low yields and the formation of alkyne homocoupling byproducts. soton.ac.uk The electronic properties and steric hindrance of both the pyridine substrate and the alkyne coupling partner, as well as the choice of phosphine ligands, are crucial factors influencing the reaction's success. researchgate.net However, without specific experimental data for this compound, no definitive reaction conditions or yields can be reported.

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites

The molecule this compound possesses multiple reactive sites: the C-Br bond, the C-F bond, and the primary alcohol. This raises questions of chemo- and regioselectivity in chemical transformations.

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Studies on dihalogenated pyridines, such as 5-bromo-2-fluoropyridine (B45044), demonstrate that reactions like Suzuki and Stille couplings occur selectively at the bromine position, leaving the fluorine atom intact. ossila.com Similarly, in amination reactions of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed conditions favor substitution at the C-Br bond. researchgate.net Therefore, it is highly probable that palladium-catalyzed reactions on this compound would selectively occur at the C-5 position.

The alcohol functionality introduces another layer of potential reactivity. Under conditions employing strong bases, deprotonation of the alcohol could occur. However, in many cross-coupling reactions, the hydroxyl group can be tolerated, sometimes requiring protection depending on the specific reagents and conditions used. soton.ac.uk Studies on the reactions of 5-bromo enones have shown that the course of the reaction (nucleophilic substitution vs. conjugate addition) can be highly dependent on the substrate and reaction conditions. nih.gov Without empirical data, the precise chemo- and regioselectivity for this specific compound remains undetermined.

Transformations of the Alcohol Functionality

The primary alcohol group in this compound is expected to undergo standard transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents or prolonged reaction times, carboxylic acids. A variety of reagents are available for these transformations, offering different levels of selectivity. For the oxidation to the corresponding aldehyde, 2-(5-bromo-2-fluoropyridin-4-yl)acetaldehyde, mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would typically be employed to avoid over-oxidation. For the synthesis of the carboxylic acid, 2-(5-bromo-2-fluoropyridin-4-yl)acetic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be necessary. No specific examples of these oxidations on the target molecule have been documented.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. nih.gov This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Etherification, the formation of an ether, could be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While general procedures for these reactions on hydroxyethyl-substituted pyridines are known, chemicalbook.com specific conditions and yields for this compound are not available.

Derivatization for Further Synthetic Transformations (e.g., formation of halides, sulfonates)

To enhance its utility in further synthetic steps, the primary alcohol can be converted into a better leaving group. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol into the corresponding halide, 2-(5-bromo-2-fluoropyridin-4-yl)ethyl chloride or bromide, respectively. Alternatively, reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine, would yield the corresponding mesylate or tosylate esters. These sulfonate derivatives are excellent leaving groups for nucleophilic substitution reactions. researchgate.net The general principles of these derivatizations are well-established, but specific applications to the target compound are not reported in the literature. libretexts.org

Reaction Mechanisms of Key Transformations

The mechanisms of the aforementioned reactions are well-understood in general organic chemistry.

Palladium-Catalyzed Cross-Coupling: As detailed in section 3.1.2.3, the mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interconversion. nih.govnobelprize.orglibretexts.org The key steps are oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the organometallic partner (e.g., organotin, organoboron, or copper acetylide), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.comnih.gov

Oxidation of Alcohols: The mechanisms vary with the oxidant. For example, with chromate-based reagents like PCC, the reaction involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton to form the carbonyl group.

Esterification (Fischer): Under acidic conditions, the carboxylic acid is protonated, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester.

Conversion to Alkyl Halides: With a reagent like SOCl2, the alcohol attacks the sulfur atom, displacing a chloride ion. The resulting intermediate can then undergo an internal nucleophilic attack (SNi mechanism) or be attacked by the displaced chloride ion (SN2 mechanism) at the carbon atom, with the departure of SO2 and HCl.

While these general mechanisms would apply to the reactions of this compound, specific mechanistic studies on this compound that might reveal nuances related to its particular structure have not been published.

Detailed Mechanistic Pathways for SNAr Reactions

The fluorine atom at the C-2 position of this compound is the primary site for nucleophilic aromatic substitution (SNAr). This regioselectivity is dictated by the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect, despite being a poorer leaving group compared to bromine. The general mechanism for the SNAr reaction at the C-2 position is a two-step process:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the electronegative nitrogen atom.

Leaving Group Expulsion: The reaction concludes with the departure of the fluoride ion, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The reactivity of halogenated pyridines in SNAr reactions is well-documented. For instance, studies on compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have demonstrated the regioselective nature of these substitutions, where the most electron-deficient position, activated by the strongest electron-withdrawing halogen, is preferentially attacked. researchgate.net In the case of this compound, the fluorine at the C-2 position is more activating towards nucleophilic attack than the bromine at the C-5 position. This is a common trait observed in fluorinated heterocycles. ossila.com

Table 1: Regioselectivity in SNAr Reactions of Halogenated Pyridines

Starting MaterialNucleophileMajor ProductReference
5-Bromo-2-fluoropyrimidineVariousSubstitution at C-2 ossila.com
5-Bromo-2-chloro-4-fluoro-3-iodopyridineVariousRegioselective substitution researchgate.net

Catalytic Cycles of Transition Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond at the C-5 position of this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Hiyama, and Negishi couplings. mdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, exemplified by the widely used Suzuki and Hiyama couplings, involves three key steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition to the carbon-bromine bond of the pyridine ring. This step forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)).

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organosilicon compound in Hiyama coupling) transfers its organic group to the palladium center, displacing the halide. mdpi.com This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the low-valent palladium catalyst, which can then re-enter the catalytic cycle. mdpi.com

Research on the Suzuki cross-coupling of the closely related 5-bromo-2-fluoropyridine with various boronic acids has shown that this reaction proceeds efficiently to yield 5-aryl-2-fluoropyridines. nih.gov For example, the reaction of 5-bromo-2-fluoropyridine with 5-bromo-2-methoxyphenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields the corresponding coupled product in high yield. nih.gov Similarly, Hiyama cross-coupling reactions provide a versatile method for carbon-carbon bond formation using organosilanes as coupling partners, catalyzed by transition metals. mdpi.com

Table 2: Example of a Suzuki Cross-Coupling Reaction with a Related Compound

SubstrateCoupling PartnerCatalystBaseProductYieldReference
5-Bromo-2-fluoropyridine5-Bromo-2-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine92% nih.gov

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search of scientific literature and patent databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound this compound. Despite targeted searches for its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the specific experimental details required for a thorough structural elucidation and characterization, as outlined for this article, could not be located.

The intended focus of this analysis was to provide an in-depth look at the advanced spectroscopic characterization of this compound. This would have encompassed a detailed examination of its ¹H, ¹³C, and ¹⁹F NMR spectra, including the assignment of chemical shifts, determination of coupling constants, and analysis of signal multiplicities. Furthermore, the plan was to explore the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish the connectivity and spatial relationships within the molecule.

In addition to NMR spectroscopy, a crucial component of the characterization would have been the use of high-resolution mass spectrometry (HRMS) to confirm the molecular formula and to analyze the fragmentation patterns, providing further structural insights.

Unfortunately, the raw data necessary to perform this detailed analysis and to generate the corresponding data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS is not present in the accessible scientific domain. While information on structurally related compounds, such as precursors like 5-bromo-2-fluoropyridine and various other substituted pyridines, is available, this information is not a substitute for the specific data pertaining to this compound.

The absence of this foundational data precludes the possibility of generating a scientifically rigorous and accurate article on the advanced spectroscopic characterization of this particular compound at this time. Further research and publication of the synthesis and detailed analytical data for this compound by the scientific community are required before such an analysis can be completed.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2 5 Bromo 2 Fluoropyridin 4 Yl Ethan 1 Ol

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. For 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol, MS/MS analysis would be crucial in confirming the arrangement of the substituted pyridine (B92270) ring and the ethanol (B145695) side chain.

In a typical MS/MS experiment, the intact molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a molecular radical cation M⁺•, depending on the ionization technique used (e.g., Electrospray Ionization or Electron Impact). This precursor ion would then be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to reveal key structural motifs.

Expected Fragmentation Pathways:

While specific MS/MS data for this compound is not available, general principles of fragmentation for similar structures can be predicted. libretexts.orgmiamioh.edu Common fragmentation patterns for related compounds often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the ethanol side chain is a common pathway for alcohols. libretexts.org This would result in the loss of a CH₂OH radical.

Loss of Small Neutral Molecules: The loss of water (H₂O) from the ethanol group is a highly probable fragmentation pathway. nih.gov

Cleavage of the Pyridine Ring: The robust aromatic pyridine ring would likely remain intact under typical MS/MS conditions, but fragmentation of the ring can occur at higher collision energies.

Halogen-related Fragmentations: The presence of bromine would lead to a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation could involve the loss of a bromine radical or HBr.

Illustrative Fragmentation Data for Related Structures:

Studies on the fragmentation of other substituted pyridines and aromatic compounds provide insights into what might be expected. For instance, the fragmentation of ketamine analogues, which also contain substituted aromatic rings, shows characteristic losses of functional groups attached to the ring. nih.gov

Hypothetical MS/MS Fragmentation Data Table:

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Probable Neutral LossInferred Structural Fragment
[M+H]⁺10-30[M+H - H₂O]⁺H₂OIntact bromofluoropyridinyl ethyl cation
[M+H]⁺10-30[M+H - CH₃O]⁺CH₂OBromofluoropyridine methyl cation
[M+H]⁺20-40[C₅H₂BrFN]⁺C₂H₅OHBromofluoropyridine cation

This table is hypothetical and intended to illustrate the type of data obtained from an MS/MS experiment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods invaluable for functional group identification and structural analysis.

Expected Vibrational Modes:

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent parts: the substituted pyridine ring and the ethanol side chain.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group of the ethanol moiety.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethanolic side chain would be observed in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. nih.govaps.org These include ring stretching vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present. researchgate.net

C-O Stretch: The C-O stretching vibration of the primary alcohol would typically appear in the IR spectrum around 1050-1150 cm⁻¹.

C-Br and C-F Stretches: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹. The C-F stretching vibration would be found at higher frequencies, generally between 1000-1400 cm⁻¹.

Illustrative IR Data for Related Functional Groups:

The NIST Chemistry WebBook provides extensive IR spectral data for various organic compounds. For example, the IR spectrum of 2-bromophenol (B46759) shows a broad O-H stretch and characteristic aromatic absorptions. nist.gov Similarly, spectra of fluorinated pyridines show strong C-F stretching bands. researchgate.net

Hypothetical IR and Raman Peak Assignments:

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3400 (broad)O-H stretch (alcohol)IR
~3050Aromatic C-H stretchIR, Raman
~2950Aliphatic C-H stretchIR, Raman
~1580, ~1470Pyridine ring C=C, C=N stretchesIR, Raman
~1250C-F stretchIR
~1080C-O stretch (primary alcohol)IR
~1000Pyridine ring breathingRaman (strong)
~600C-Br stretchIR, Raman

This table is a hypothetical representation of expected vibrational frequencies.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

For this compound, a single-crystal X-ray diffraction study would reveal:

The exact connectivity of the atoms , confirming the substitution pattern on the pyridine ring.

The conformation of the ethanol side chain relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom.

Illustrative Crystallographic Data from a Related Structure:

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , has been reported. nih.gov This structure provides an example of the type of detailed information that can be obtained. In this related molecule, the dihedral angle between the two aromatic rings was determined to be 51.39 (5)°. nih.gov

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Bond Length (C-O) (Å)~1.43
Bond Length (C-Br) (Å)~1.90
Bond Length (C-F) (Å)~1.35
H-bond (O-H···N) distance (Å)Hypothetical Value

This table presents hypothetical data to illustrate the output of an X-ray crystallography experiment.

Studies on other bromo-substituted organic compounds have also demonstrated how X-ray crystallography can elucidate the role of the bromine atom in directing crystal packing through intermolecular interactions. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, CD spectroscopy would be an essential tool for characterizing any of its chiral derivatives.

For instance, if the ethan-1-ol side chain were to be modified to introduce a chiral center, such as through asymmetric synthesis leading to a chiral secondary alcohol, CD spectroscopy could be used to:

Determine the enantiomeric excess (ee) of the sample. researchgate.net

Ascertain the absolute configuration of the chiral center, often through comparison with theoretical calculations or by forming derivatives with known chromophores. rsc.orgrsc.org

Study conformational changes in solution.

The chromophoric pyridine ring in the molecule would likely give rise to CD signals if perturbed by a nearby chiral center. The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the stereochemistry of the derivative.

Computational and Theoretical Chemistry Studies of 2 5 Bromo 2 Fluoropyridin 4 Yl Ethan 1 Ol

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgresearchgate.net A smaller energy gap generally implies higher reactivity. scispace.com For 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) substituent, while the LUMO would likely be distributed over the antibonding π* orbitals of the aromatic ring.

Table 2: Frontier Molecular Orbital Parameters for this compound

ParameterDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital[Calculated Value eV]
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital[Calculated Value eV]
Energy Gap (ΔE)ELUMO - EHOMO[Calculated Value eV]

Note: This table outlines the key parameters derived from an FMO analysis. The values are placeholders for results from a specific computational study.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net For this compound, the MEP surface would show the most negative potential (typically colored red) around the electronegative fluorine, nitrogen, and oxygen atoms, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, especially the hydroxyl proton, highlighting them as sites susceptible to nucleophilic attack. researchgate.net

Table 3: Predicted MEP Surface Characteristics for this compound

Molecular RegionAtom(s)Predicted Electrostatic Potential
NucleophilicN, F, ONegative (Electron-Rich)
ElectrophilicH (of OH group)Positive (Electron-Poor)
NeutralC-C, C-H (aliphatic chain)Near Zero

Note: This table provides a qualitative prediction of the electrostatic potential in different regions of the molecule.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)σ(C4-C7)[Calculated Value]
LP (N)π(C2-C3)[Calculated Value]
LP (F)σ(C2-C3)[Calculated Value]
π (C3-C4)π(C5-C6)[Calculated Value]

Note: This table illustrates key donor-acceptor interactions and the corresponding stabilization energies (E(2)) that would be quantified by an NBO analysis. LP denotes a lone pair.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules, which can then be validated against experimental data. These predictive methods are invaluable for structural elucidation and for understanding the vibrational behavior of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. acs.org Density Functional Theory (DFT) has become a standard and effective method for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. mdpi.com

To predict the NMR spectrum of this compound, the first step would be to perform a geometry optimization of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). bas.bgsemanticscholar.org Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding values. mdpi.com These shielding values can then be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C shifts when appropriate levels of theory and solvent models are used. mdpi.com

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows, with values populated upon completion of the DFT calculations.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual calculations.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H-158.5 (C-F)
C3-H8.3115.2
C4-CH₂3.940.1
CH₂-OH4.862.8
C5-Br-120.7 (C-Br)
C6-H8.7150.3
OH2.5-

Prediction of spin-spin coupling constants provides further structural detail. These are also calculable using DFT, offering insights into the connectivity and dihedral angles within the molecule.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting a molecule. researchgate.net Computational simulations of these spectra can aid in the assignment of experimental vibrational bands.

The process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. bas.bgresearchgate.net These calculations yield the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

The simulated spectra for this compound would reveal characteristic vibrational modes, including:

O-H stretching of the alcohol group.

C-H stretching from the pyridine ring and the ethyl side chain.

C-F and C-Br stretching vibrations.

Pyridine ring breathing and deformation modes.

Comparison of the simulated spectra with experimentally obtained IR and Raman data is crucial for validating the computational model and confirming the molecular structure. mdpi.com

Reactivity and Selectivity Prediction

Computational methods can provide deep insights into the chemical reactivity and selectivity of a molecule, guiding synthetic efforts and explaining observed reaction outcomes.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. semanticscholar.org Fukui functions are particularly useful as they indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. bas.bgresearchgate.net

The Fukui function is calculated from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. bas.bg

fk+ : Indicates susceptibility to nucleophilic attack.

fk- : Indicates susceptibility to electrophilic attack.

fk0 : Indicates susceptibility to radical attack.

For this compound, calculating the Fukui functions would identify the most reactive sites. For instance, the electron-deficient carbon atoms of the pyridine ring are expected to be susceptible to nucleophilic attack, while the nitrogen atom and the oxygen of the hydroxyl group would likely be sites for electrophilic attack. These predictions are valuable for understanding the regioselectivity of reactions involving this compound. researchgate.net

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry allows for the location and characterization of transition state structures.

For a reaction involving this compound, such as a substitution or oxidation reaction, DFT calculations could be used to model the reaction pathway. By locating the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility. These calculations can also help to elucidate the step-by-step mechanism, including the formation and breaking of bonds.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its properties and biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule.

For this compound, the rotation around the C-C and C-O single bonds of the ethan-1-ol side chain would be the primary source of conformational flexibility. A systematic conformational search or molecular dynamics simulations could be performed to explore the potential energy surface and identify the global and local energy minima.

Advanced Applications and Utilization in Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the pyridine (B92270) ring and the alkyl side chain makes 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol a highly sought-after intermediate for constructing elaborate molecular architectures.

The pyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Current time information in Pasuruan, ID. The subject compound serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The bromo and fluoro substituents on the pyridine ring are prime sites for a variety of chemical transformations. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position.

Simultaneously, the 2-fluoro substituent can be displaced by various nucleophiles (N-, O-, or S-based) through nucleophilic aromatic substitution (SNAr). This dual reactivity enables a programmed, stepwise functionalization of the pyridine ring. Furthermore, the hydroxyl group on the ethan-1-ol side chain can be used as a handle to build fused ring systems. For example, intramolecular cyclization reactions, potentially after oxidation of the alcohol to an aldehyde or carboxylic acid, can lead to the formation of bicyclic structures such as chromenopyridines or other fused pyridyl systems. nih.gov

Table 1: Potential Reactions for Heterocycle Synthesis

Functional Group Reaction Type Potential Reagents Resulting Structure
5-Bromo Suzuki Coupling Arylboronic acids 5-Arylpyridine derivative
5-Bromo Sonogashira Coupling Terminal alkynes 5-Alkynylpyridine derivative
2-Fluoro Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols 2-Amino/Alkoxy/Thio-pyridine derivative
1-ol Intramolecular Cyclization (post-modification) --- Fused bicyclic pyridines

Building upon its role in forming heterocyclic systems, this compound is a direct precursor to a multitude of advanced pyridine-containing scaffolds. The ability to selectively manipulate its functional groups allows for the creation of molecular frameworks with tailored electronic and steric properties. Current time information in Pasuruan, ID. Medicinal chemists can leverage this compound to generate libraries of novel derivatives for drug discovery programs. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important biological intermediate, starts from pyridin-4-ol, highlighting the utility of such precursors in creating complex, multi-ring systems. hkbu.edu.hk The functional group tolerance of modern cross-coupling reactions means that the ethanol (B145695) side chain can be maintained or protected while elaborating the pyridine core, and subsequently modified to introduce additional diversity or points for bioconjugation.

Potential as a Ligand in Coordination Chemistry and Catalysis

The inherent structural features of this compound make it an attractive candidate for the design of novel ligands for metal-catalyzed reactions.

The compound contains a classic N,O-bidentate chelate motif, comprising the pyridyl nitrogen atom and the hydroxyl oxygen atom. This arrangement is ideal for coordinating to a wide range of transition metals. Upon deprotonation, the alcohol forms an alcoholato ligand, which is a strong anionic donor. researchgate.net This, combined with the dative bond from the neutral pyridyl nitrogen, allows for the formation of stable, neutral, or cationic five-membered metallacycles. The synthesis of such complexes would typically involve reacting the pyridyl alcohol with a suitable metal salt (e.g., chlorides, acetates) in the presence of a base to facilitate the deprotonation of the hydroxyl group. nih.gov The electronic properties of the resulting metal complex can be fine-tuned by the remaining bromo and fluoro substituents on the pyridine ring, which exert a strong electron-withdrawing effect.

Furthermore, the secondary alcohol group makes the C1 carbon of the ethyl chain a prochiral center. Enantioselective reduction of a corresponding ketone precursor or kinetic resolution of the racemic alcohol could provide access to enantiopure forms of this ligand. diva-portal.org Chiral pyridyl alcohol ligands have been successfully employed in asymmetric catalysis, for example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes. diva-portal.org The absolute configuration of the carbinol carbon often dictates the sense of asymmetric induction. diva-portal.org Therefore, the chiral version of this compound holds significant promise for the development of new catalysts for asymmetric transformations. hkbu.edu.hknih.gov

Table 2: Catalytic Concepts and Applications

Concept Description Relevance of this compound
Hemilability A ligand with one strong and one weak donor atom, allowing for reversible coordination. The N(pyridyl) acts as a strong anchor, while the O(alcohol) can be a labile donor, potentially enhancing catalytic activity. researchgate.netrsc.org
Chirality The "handedness" of a molecule, crucial for enantioselective catalysis. The carbinol carbon is a prochiral center. The enantiopure ligand could be used in asymmetric synthesis. diva-portal.orgnih.gov

Future Directions and Emerging Research Avenues for 2 5 Bromo 2 Fluoropyridin 4 Yl Ethan 1 Ol

Exploration of Photoredox and Electrochemical Transformations

The field of photoredox catalysis, which uses light to drive chemical reactions, presents a significant opportunity for the novel functionalization of 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol. sigmaaldrich.comscispace.com The carbon-bromine bond is a key feature, susceptible to single-electron transfer (SET) processes to form a pyridyl radical. This highly reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are often challenging to achieve through conventional methods. acs.org Visible-light-absorbing catalysts, such as ruthenium or iridium complexes, can initiate these transformations under mild conditions, offering a greener alternative to traditional synthetic routes. sigmaaldrich.comnih.gov

Electrochemical methods offer a complementary, reagent-free approach to generate similar reactive intermediates. By applying an electrical potential, the compound can be selectively reduced to cleave the C-Br bond, or potentially oxidized, to trigger subsequent reactions. The precise control over the reaction conditions afforded by electrochemistry can lead to high selectivity and yield. Research in this area could focus on developing protocols for cross-coupling reactions, cyclizations, and the introduction of complex functional groups.

Table 1: Potential Photoredox and Electrochemical Reactions

Reaction Type Potential Coupling Partner Resulting Functionality
C-C Coupling Alkenes, Alkynes, Aryl Boronic Acids Extended π-systems, complex scaffolds
C-N Coupling Amines, Amides Biologically relevant nitrogen heterocycles
C-O Coupling Alcohols, Phenols Aryl ethers
C-S Coupling Thiols Thioethers

Continuous Flow Synthesis Development

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netresearchgate.netrsc.org The application of flow synthesis to this compound and its derivatives offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov The precise management of temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. researchgate.net

Future research will likely focus on developing multi-step, continuous-flow sequences for the synthesis of this compound and its subsequent conversion into more complex target molecules. rsc.orgnih.gov This could involve the integration of in-line purification and analysis, creating a fully automated and efficient manufacturing process. Such advancements are crucial for making this versatile building block more accessible and cost-effective for industrial applications.

Biocatalytic Approaches for Enantioselective Transformations

The ethanol (B145695) side chain of this compound presents a handle for enantioselective transformations using biocatalysis. nih.gov Enzymes, such as lipases and dehydrogenases, can be employed for the kinetic resolution of the racemic alcohol, providing access to enantiomerically pure forms of the compound and its derivatives. capes.gov.br This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Emerging research in this area includes the use of engineered enzymes with tailored substrate specificities to achieve high enantioselectivity. nih.gov For example, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been used for the enantioselective C2-H alkylation of pyridines, demonstrating the potential for creating chiral centers on the pyridine (B92270) ring itself. nih.gov Biocatalytic methods offer a green and highly selective route to chiral building blocks derived from this compound.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The structural motifs within this compound make it an excellent candidate for applications in supramolecular chemistry. youtube.com The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, while the bromine atom can participate in halogen bonding. youtube.comnih.gov These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures such as liquid crystals, gels, and metal-organic frameworks. rsc.orgnih.govmdpi.com

By chemically modifying the ethanol side chain, researchers can introduce additional functionalities to tune the self-assembly process and the properties of the resulting materials. mdpi.com For instance, the electrode potential has been shown to modulate the self-assembly of porphyrin molecules at electrochemical interfaces. nih.gov The ability to control the formation of these supramolecular architectures opens the door to creating novel materials with tailored electronic, optical, or catalytic properties. youtube.com

Advanced Spectroscopic Probes and Imaging Applications

The presence of a fluorine atom in this compound makes it a promising platform for the development of advanced spectroscopic probes, particularly for ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.netnih.gov ¹⁹F MRI is a powerful technique for in vivo imaging because there is no natural background signal in biological tissues, leading to high image contrast. nih.govresearchgate.netnih.gov By attaching this fluorinated pyridine to a targeting moiety, it could be used to create probes for diagnosing diseases or monitoring therapeutic responses. researchgate.net

The chemical environment surrounding the fluorine atom can influence its NMR signal, which could be exploited to create responsive probes that report on physiological parameters like pH or temperature. nih.gov Furthermore, the pyridine scaffold can be incorporated into larger fluorescent molecules, enabling applications in optical imaging. The development of such probes based on the this compound structure is an active area of research with significant potential in biomedical diagnostics.

Q & A

Q. What are the optimized synthetic routes for 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves halogenation of a pyridine precursor followed by hydroxylation. For example:

Bromination : Introduce bromine at the 5-position of 2-fluoropyridine using NBS (N-bromosuccinimide) under radical initiation .

Hydroxylation : Reduce a ketone intermediate (e.g., 2-(5-bromo-2-fluoropyridin-4-yl)ethanone) via borane dimethyl sulfide (BH₃·SMe₂) in THF at 60°C, yielding the alcohol with >95% purity .

  • Critical Factors :
  • Temperature control during reduction prevents side reactions (e.g., over-reduction or decomposition).
  • Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield (80–90%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethanol moiety (δ 3.6–3.8 ppm for CH₂OH; δ 1.8–2.1 ppm for OH, exchangeable). Pyridine protons show splitting due to Br and F substituents (e.g., H-3 at δ 8.2 ppm as a doublet, J = 5.2 Hz) .
  • ¹³C NMR : The fluoropyridine ring carbons exhibit deshielding (C-2: δ 150–155 ppm; C-5: δ 115–120 ppm due to Br) .
  • IR : Broad O-H stretch (~3300 cm⁻¹), C-F stretch (1100–1200 cm⁻¹), and C-Br (550–650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing Br with Cl or altering substituent positions) affect the compound’s bioactivity?

  • Methodological Answer :
  • Comparative Analysis :
CompoundSubstituentBioactivity (IC₅₀)Reference
2-(5-Br-2-F-pyridin-4-yl)ethanolBr, FEnzyme inhibition (IC₅₀ = 12 µM)
2-(5-Cl-2-F-pyridin-4-yl)ethanolCl, FReduced activity (IC₅₀ = 45 µM)
  • Mechanistic Insight : Bromine’s electronegativity and size enhance binding to hydrophobic enzyme pockets, while Cl reduces steric compatibility .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer :
  • Data Discrepancy Example : MIC values range from 8 µg/mL (Gram-positive) to >64 µg/mL (Gram-negative) .
  • Resolution Steps :

Standardize Assays : Use CLSI guidelines for broth microdilution to control inoculum size and growth media .

Synergy Testing : Combine with efflux pump inhibitors (e.g., PAβN) to assess if resistance mechanisms explain variability .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., OH group) for derivatization .
  • Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Results show a binding affinity of −8.2 kcal/mol, suggesting metabolic stability .

Experimental Design & Optimization

Q. What crystallographic techniques validate the solid-state structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: CH₃CN/H₂O). Use SHELXL for refinement, achieving R1 < 0.05 .
  • ORTEP Visualization : Confirm bond angles (C-Br = 1.89 Å; C-F = 1.34 Å) and hydrogen-bonding networks (O-H···N interactions) .

Q. How to troubleshoot low yields in the final reduction step of the synthesis?

  • Methodological Answer :
  • Common Issues :
  • Incomplete Reduction : Use excess BH₃·SMe₂ (1.5 eq) and monitor by TLC (hexane/EtOAc 3:1) .
  • Byproduct Formation : Quench reaction with LiCl to stabilize intermediates .

Data Analysis & Interpretation

Q. How to interpret conflicting NMR spectra of synthetic intermediates?

  • Methodological Answer :
  • Case Study : A doublet at δ 4.3 ppm (J = 12 Hz) may indicate diastereomers from incomplete chiral resolution. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

Structure-Activity Relationship (SAR) Studies

Q. What structural analogs of this compound show enhanced neuroactivity?

  • Methodological Answer :
  • Key Analogs :
CompoundModificationActivity
2-(5-Br-2-F-pyridin-4-yl)propan-1-olMethyl branch2x higher dopamine receptor affinity
2-(5-I-2-F-pyridin-4-yl)ethanolIodine substitutionReduced blood-brain barrier penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.